molecular formula C19H21NO3 B2892707 N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide CAS No. 1448139-99-8

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide

Cat. No.: B2892707
CAS No.: 1448139-99-8
M. Wt: 311.381
InChI Key: ACOCKOXGZJTUHB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide is an organic compound that features a furan ring, a tetrahydropyran ring, and a cinnamamide moiety

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The cinnamamide moiety suggests potential pharmacological activity, making this compound a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Formation of the Tetrahydro-2H-pyran-4-ylamine: This can be synthesized by hydrogenation of 4-pyranone in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine and tetrahydro-2H-pyran-4-ylamine with cinnamoyl chloride under basic conditions to form the desired cinnamamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The furan and tetrahydropyran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan and tetrahydropyran derivatives.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings could play a role in binding to molecular targets, while the cinnamamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
  • N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propionamide

Uniqueness

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which may confer distinct pharmacological properties compared to other similar compounds. The combination of the furan and tetrahydropyran rings also provides a unique structural framework that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-12-23-18)17-10-13-22-14-11-17/h1-9,12,17H,10-11,13-15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOCKOXGZJTUHB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.